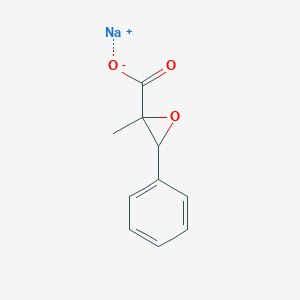

BMK Glycidic Acid (sodium salt)

Description

BenchChem offers high-quality BMK Glycidic Acid (sodium salt) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about BMK Glycidic Acid (sodium salt) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H9NaO3 |

|---|---|

Molecular Weight |

200.17 g/mol |

IUPAC Name |

sodium;2-methyl-3-phenyloxirane-2-carboxylate |

InChI |

InChI=1S/C10H10O3.Na/c1-10(9(11)12)8(13-10)7-5-3-2-4-6-7;/h2-6,8H,1H3,(H,11,12);/q;+1/p-1 |

InChI Key |

LGZQUMKWUFFHOV-UHFFFAOYSA-M |

Canonical SMILES |

CC1(C(O1)C2=CC=CC=C2)C(=O)[O-].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of BMK Glycidic Acid (Sodium Salt)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of BMK Glycidic Acid (sodium salt), also known as sodium 2-methyl-3-phenyloxirane-2-carboxylate. This compound is a significant precursor in the synthesis of phenylacetone (B166967) (P2P), which in turn is a key intermediate in the production of various amphetamine-type stimulants.[1][2] This document details its chemical structure, physicochemical properties, synthesis, and analytical methodologies. The information is intended to support research, forensic analysis, and policy-making related to this substance.

Chemical Identity and Physicochemical Properties

BMK Glycidic Acid (sodium salt) is a white crystalline powder.[3] It is the sodium salt of 2-methyl-3-phenyl-2-oxiranecarboxylic acid.

Table 1: Chemical Identifiers

| Identifier | Value |

| Chemical Name | sodium 2-methyl-3-phenyloxirane-2-carboxylate[4][5] |

| Common Names | BMK Glycidic Acid (sodium salt), P2P methyl glycidic acid sodium salt |

| CAS Number | 5449-12-7[3][6] |

| Molecular Formula | C₁₀H₉NaO₃[4] |

| Molecular Weight | 200.17 g/mol [4] |

| InChI | InChI=1S/C10H10O3.Na/c1-10(9(11)12)8(13-10)7-5-3-2-4-6-7;/h2-6,8H,1H3,(H,11,12);/q;+1/p-1[4] |

| SMILES | CC1(C(O1)C2=CC=CC=C2)C(=O)[O-].[Na+][4] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Appearance | A crystalline solid | [6] |

| Boiling Point | 334.3°C at 760 mmHg | [3] |

| Flash Point | 136.7°C | [3] |

| Solubility | DMF: 5 mg/mLDMSO: 20 mg/mLPBS (pH 7.2): 10 mg/mL | Cayman Chemical |

| λmax | 221 nm | Cayman Chemical |

| Stability | Store at -20°C for long-term stability. | [7] |

Synthesis of BMK Glycidic Acid (Sodium Salt)

The primary route for the synthesis of BMK Glycidic Acid (sodium salt) involves a two-step process: the Darzens condensation to form a glycidic ester, followed by saponification of the ester to yield the sodium salt.

Step 1: Darzens Glycidic Ester Condensation

The Darzens condensation is a reaction between a ketone or aldehyde and an α-haloester in the presence of a base to form an α,β-epoxy ester (a glycidic ester).[8] In the context of BMK Glycidic Acid synthesis, this typically involves the reaction of a phenyl-containing ketone with an α-chloroester.

A general procedure for a Darzens condensation is as follows:

-

To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add the starting ketone (e.g., acetophenone) and an α-haloester (e.g., ethyl chloroacetate) dissolved in a dry, aprotic solvent such as toluene (B28343).

-

Cool the mixture in an ice bath.

-

Slowly add a solution of a strong base, such as sodium ethoxide or sodium amide, in an appropriate solvent (e.g., ethanol) dropwise, ensuring the temperature remains low.[9][10]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by a suitable technique, such as Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by pouring the mixture into cold water.

-

Extract the aqueous layer with an organic solvent (e.g., toluene or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., sodium sulfate), and concentrate under reduced pressure to yield the crude glycidic ester.[11]

Step 2: Saponification of the Glycidic Ester

Saponification is the hydrolysis of an ester under basic conditions to form an alcohol and the salt of a carboxylic acid. In this step, the glycidic ester is treated with a base, typically sodium hydroxide (B78521), to yield BMK Glycidic Acid (sodium salt).[12]

A general procedure for the saponification of a glycidic ester is as follows:

-

Dissolve the crude glycidic ester in a suitable solvent, such as ethanol.

-

Add an aqueous solution of sodium hydroxide to the solution.

-

Heat the mixture and stir for several hours until the saponification is complete, as monitored by TLC.

-

Cool the reaction mixture and remove the organic solvent under reduced pressure.

-

The resulting aqueous solution contains the sodium salt of the glycidic acid. The product can be isolated by precipitation (e.g., by adding a saturated sodium chloride solution, a process known as "salting out") and collected by filtration.[13][14]

Caption: Synthetic pathway for BMK Glycidic Acid (sodium salt).

Chemical Reactions and Significance

The primary significance of BMK Glycidic Acid (sodium salt) lies in its role as a precursor to phenylacetone (P2P or BMK). This conversion is typically achieved through acid-catalyzed decarboxylation.

Decarboxylation to Phenylacetone (BMK)

Upon treatment with a mineral acid (e.g., hydrochloric acid) and heating, BMK Glycidic Acid undergoes ring-opening and decarboxylation to yield phenylacetone.[15]

Caption: Conversion of BMK Glycidic Acid to Phenylacetone.

Phenylacetone is a controlled substance due to its use in the illicit manufacture of methamphetamine and amphetamine.[16][17]

Analytical Methodologies

The identification and quantification of BMK Glycidic Acid (sodium salt) are crucial for forensic and regulatory purposes. Several analytical techniques are employed for its analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to the low volatility of the sodium salt, derivatization to a more volatile ester (e.g., methyl ester) is often necessary prior to analysis.

-

Sample Preparation: Dissolve a known amount of the sample in a suitable organic solvent. If derivatization is required, treat the sample with a suitable reagent (e.g., diazomethane (B1218177) or a silylating agent).

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

-

Injector Temperature: Typically 250-280°C.

-

Oven Temperature Program: A temperature ramp starting from a low temperature (e.g., 50-100°C) to a high temperature (e.g., 280-300°C) to ensure separation of all components.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan a mass range appropriate for the expected fragments (e.g., m/z 40-400).

-

Ion Source Temperature: Typically 230°C.

-

Quadrupole Temperature: Typically 150°C.

-

High-Performance Liquid Chromatography (HPLC)

HPLC is well-suited for the analysis of non-volatile and thermally labile compounds like BMK Glycidic Acid (sodium salt).

-

Sample Preparation: Dissolve a known amount of the sample in the mobile phase.

-

HPLC Conditions:

-

Column: A reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm).[18]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The pH of the mobile phase can be adjusted to optimize the separation.[18]

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 30°C).

-

Detector: A UV detector set at the λmax of the compound (221 nm). An Evaporative Light Scattering Detector (ELSD) can also be used, especially for compounds lacking a strong chromophore.[19][20]

-

Spectroscopic Methods

¹H and ¹³C NMR spectroscopy are invaluable for the structural elucidation of BMK Glycidic Acid and its derivatives. The spectra would provide information on the number and types of protons and carbons in the molecule, confirming the presence of the phenyl group, the methyl group, and the epoxide ring.

FTIR spectroscopy can be used to identify the functional groups present in the molecule. Key characteristic peaks would include those for the carboxylate group (around 1600-1550 cm⁻¹ and 1400 cm⁻¹), the C-O-C stretching of the epoxide ring, and the C-H stretching of the aromatic and aliphatic parts of the molecule.

The mass spectrum of the derivatized compound would show a molecular ion peak corresponding to its molecular weight and a characteristic fragmentation pattern that can be used for its identification.

References

- 1. labcompare.com [labcompare.com]

- 2. Buy 2-Methyl-3-phenyloxirane-2-carboxylic acid | 25547-51-7 [smolecule.com]

- 3. Page loading... [guidechem.com]

- 4. BMK Glycidic Acid Sodium | C10H9NaO3 | CID 23698058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Sodium;2-methyl-3-phenyloxirane-2-carboxylic acid | C10H10NaO3+ | CID 24182395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. BMK Glycidic Acid (sodium salt) CAS#: 5449-12-7 [m.chemicalbook.com]

- 7. PMK Glycidic Acid (sodium salt) | Benchchem [benchchem.com]

- 8. Darzens Glycidic Ester Synthesis [unacademy.com]

- 9. chemistry.mdma.ch [chemistry.mdma.ch]

- 10. organicreactions.org [organicreactions.org]

- 11. benchchem.com [benchchem.com]

- 12. quora.com [quora.com]

- 13. chem.latech.edu [chem.latech.edu]

- 14. Green Chemistry in Teaching Labo [web.njit.edu]

- 15. researchgate.net [researchgate.net]

- 16. Phenylacetone - Wikipedia [en.wikipedia.org]

- 17. Federal Register :: Designation of P2P Methyl Glycidic Acid as a List I Chemical [federalregister.gov]

- 18. nanobioletters.com [nanobioletters.com]

- 19. lcms.cz [lcms.cz]

- 20. helixchrom.com [helixchrom.com]

An In-depth Technical Guide to BMK Glycidic Acid (sodium salt) CAS 5449-12-7

Introduction

Sodium 2-methyl-3-phenyloxirane-2-carboxylate, commonly known as BMK Glycidic Acid (sodium salt), is an analytical reference standard and a well-documented precursor in the synthesis of phenylacetone (B166967) (also known as benzyl (B1604629) methyl ketone or BMK).[1] Phenylacetone is a key intermediate in the production of various amphetamine-type stimulants.[2] This compound's significance in forensic and organic chemistry stems from its role in these synthetic pathways. This guide provides a technical overview of its chemical properties, synthesis, and analysis.

Chemical and Physical Properties

BMK Glycidic Acid (sodium salt) is a white crystalline powder.[3] It is the sodium salt of 2-methyl-3-phenyloxirane-2-carboxylic acid. The presence of a strained oxirane (epoxide) ring, a carboxylic acid group, and a phenyl group defines its chemical reactivity.[4]

Table 1: Physicochemical Properties of BMK Glycidic Acid (sodium salt)

| Property | Value | Source(s) |

| CAS Number | 5449-12-7 | [1] |

| Molecular Formula | C₁₀H₉O₃ • Na | [1] |

| Molecular Weight | 200.2 g/mol | [1] |

| Appearance | White crystalline powder | [3] |

| Boiling Point | 334.3°C at 760 mmHg | [3][5] |

| Density | 1.28 g/cm³ | [3][5] |

| Flash Point | 136.7°C | [3][5] |

| Solubility | DMF: 5 mg/ml; DMSO: 20 mg/ml; PBS (pH 7.2): 10 mg/ml | [1] |

| IUPAC Name | sodium 2-methyl-3-phenyloxirane-2-carboxylate | [6] |

Synthesis and Chemical Reactions

The corresponding acid, BMK Glycidic Acid, is commonly synthesized via the Darzens condensation reaction.[7] This involves the reaction of an α-haloester with a ketone in the presence of a base to form a glycidic ester, which is then hydrolyzed.[4]

The logical flow for synthesizing the parent acid involves the condensation of a ketone with an α-haloester followed by hydrolysis of the resulting glycidic ester.

This protocol is a generalized representation based on established chemical principles of the Darzens condensation and subsequent hydrolysis.[4] It is intended for informational purposes for qualified researchers.

-

Condensation: To a cooled solution of sodium ethoxide in absolute ethanol, a mixture of acetophenone and ethyl 2-chloropropionate is added dropwise with stirring. The reaction temperature is maintained below 10°C.

-

Work-up: After the addition is complete, the mixture is stirred for several hours at room temperature. The reaction is then quenched by pouring it into ice water. The aqueous layer is extracted with diethyl ether.

-

Purification (Ester): The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude glycidic ester.

-

Hydrolysis: The crude ester is then refluxed with an aqueous solution of a strong acid, such as hydrochloric acid, to facilitate hydrolysis.[8]

-

Isolation (Acid): Upon cooling, the resulting BMK Glycidic Acid may precipitate and can be collected by filtration.

-

Salt Formation: The isolated acid is dissolved in a suitable solvent and neutralized with a stoichiometric amount of sodium hydroxide (B78521) or sodium carbonate to yield the sodium salt.[9] The final product is then isolated, typically by evaporation of the solvent.

Key Chemical Transformation: Conversion to Phenylacetone (BMK)

The primary significance of BMK Glycidic Acid in forensic science is its conversion to phenylacetone (BMK). This is achieved through acid-catalyzed hydrolysis and decarboxylation. The reaction proceeds by opening the epoxide ring, followed by the loss of carbon dioxide.[8]

It is important to note that this conversion can also lead to the formation of an isomeric byproduct, 1-phenyl-1-propanone (P1P), which can serve as a marker compound in forensic analysis to identify the synthetic route used.[2][8]

Analytical Methodologies

The identification and quantification of BMK Glycidic Acid and related compounds are crucial in forensic laboratories. Gas chromatography-mass spectrometry (GC-MS) is a primary technique used for this purpose.[2]

A typical forensic analysis workflow involves sample preparation, instrumental analysis, and data interpretation to confirm the presence of the target analyte.

This protocol is a representative example for the analysis of related compounds and is intended for educational purposes.

-

Sample Preparation: A small, accurately weighed portion of the sample is dissolved in a suitable solvent like methanol (B129727) or ethyl acetate.

-

Injection: 1 µL of the prepared sample is injected into the GC-MS system.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Inlet Temperature: 250°C.

-

Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at a rate of 15°C/minute.

-

Carrier Gas: Helium.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 450.

-

Source Temperature: 230°C.

-

-

Data Analysis: The resulting mass spectrum of the analyte peak is compared with a reference spectrum of a certified BMK Glycidic Acid standard.[1]

Table 2: Representative Mass Spectral Data (for the parent acid)

| m/z (Mass-to-charge ratio) | Interpretation |

| 178 | Molecular Ion [M]⁺ (for the acid) |

| 133 | [M - COOH]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ (Phenyl ion) |

Note: Data is illustrative for the parent acid (C₁₀H₁₀O₃, MW 178.2) as the sodium salt is not volatile for GC-MS without derivatization or pyrolysis.[10]

Conclusion

BMK Glycidic Acid (sodium salt) is a compound of significant interest primarily due to its role as a direct precursor to phenylacetone, a controlled substance intermediate. A thorough understanding of its chemical properties, synthesis routes, and analytical profiles is essential for professionals in organic synthesis, forensic science, and regulatory enforcement. The methods and data presented in this guide offer a technical foundation for these applications.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Identification of specific markers for amphetamines synthesized from glycidic acid pre-precursors and retrospective search in German profiling database - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. 2-Methyl-3-phenyloxirane-2-carboxylic acid | 25547-51-7 | Benchchem [benchchem.com]

- 5. Ecasb | BMK CAS: 5449-12-7 BMK Glycidic Acid (sodium salt) [ecasb.com]

- 6. Sodium;2-methyl-3-phenyloxirane-2-carboxylic acid | C10H10NaO3+ | CID 24182395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Buy 2-Methyl-3-phenyloxirane-2-carboxylic acid | 25547-51-7 [smolecule.com]

- 8. researchgate.net [researchgate.net]

- 9. chembk.com [chembk.com]

- 10. caymanchem.com [caymanchem.com]

An In-depth Technical Guide to 2-methyl-3-phenyloxirane-2-carboxylic acid sodium salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectral characteristics of 2-methyl-3-phenyloxirane-2-carboxylic acid sodium salt. This compound, a notable glycidic acid derivative, serves as a significant intermediate in various organic syntheses, particularly within the pharmaceutical industry.

Core Chemical and Physical Data

2-methyl-3-phenyloxirane-2-carboxylic acid and its sodium salt are characterized by the presence of a strained oxirane (epoxide) ring and a carboxylic acid or carboxylate group. These functional groups are key to its reactivity. The sodium salt form generally enhances aqueous solubility.

| Property | Value | Reference(s) |

| Chemical Name | Sodium 2-methyl-3-phenyloxirane-2-carboxylate | [1][2] |

| Synonyms | BMK Glycidic Acid (sodium salt), BPOC Acid | [1] |

| CAS Number | 5449-12-7 | [1][2] |

| Molecular Formula | C₁₀H₉NaO₃ | [1] |

| Molecular Weight | 201.17 g/mol | [2] |

| Appearance | Colorless to light yellow solid | [1] |

| Aqueous Solubility | Up to 3.2 g/L | [3] |

Data for the corresponding free acid (2-methyl-3-phenyloxirane-2-carboxylic acid):

| Property | Value | Reference(s) |

| CAS Number | 25547-51-7 | [3][4] |

| Molecular Formula | C₁₀H₁₀O₃ | [3][5] |

| Molecular Weight | 178.18 g/mol | [3][5] |

| Melting Point | 94.34 °C (for racemic form) | [3] |

| Aqueous Solubility | 1762 mg/L at 25°C | [3] |

| pKa (approximate) | 4-5 (typical for carboxylic acids) | [6] |

Synthesis and Experimental Protocols

The primary route for synthesizing 2-methyl-3-phenyloxirane-2-carboxylic acid and its sodium salt is through the Darzens condensation, followed by hydrolysis of the resulting glycidic ester.

Logical Workflow for Synthesis

Caption: Synthesis workflow from starting materials to the final sodium salt.

Experimental Protocol 1: Darzens Condensation

This protocol describes the synthesis of the intermediate, ethyl 2-methyl-3-phenyloxirane-2-carboxylate, from acetophenone and an α-haloester.[7][8]

-

Preparation of Base: Prepare a solution of sodium ethoxide in absolute ethanol (B145695) or ether in a flask equipped with a dropping funnel and a condenser, under an inert atmosphere (e.g., N₂).[7][8]

-

Reaction Mixture: A mixture of freshly distilled acetophenone and ethyl chloroacetate (B1199739) is added dropwise to the stirred suspension of sodium ethoxide. The temperature should be maintained between 0 and 10 °C using an ice bath.[7]

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to stir for several hours at room temperature.[7] The mixture may become a thick white paste.[8]

-

Workup: The mixture is then poured into ice-cold water.[7][8] If necessary, the solution can be neutralized with a small amount of acetic acid.[8]

-

Extraction and Purification: The aqueous layer is extracted with ether. The combined ethereal extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting crude glycidic ester can then be purified by distillation under reduced pressure.[7]

Experimental Protocol 2: Hydrolysis to the Sodium Salt

This protocol outlines the saponification of the glycidic ester to yield the sodium salt of the carboxylic acid.[9][10]

-

Preparation: To an ice-cold solution of sodium ethoxide in absolute ethanol, add one equivalent of water.[9][10]

-

Hydrolysis: Slowly add a solution of the crude ethyl 2-methyl-3-phenyloxirane-2-carboxylate in ethanol to the prepared aqueous ethoxide solution.[10]

-

Precipitation: The addition of dry ether to the reaction mixture will cause the precipitation of the sodium salt of the glycidic acid.[9]

-

Isolation: The precipitated white solid is filtered, washed with cold water, and dried in a desiccator to yield the final product.[8]

Spectral Data and Characterization

Due to the limited availability of experimental spectra in public literature for the specific title compound, this section provides expected spectral characteristics based on its functional groups and data from closely related compounds.

Infrared (IR) Spectroscopy

The IR spectrum of the free carboxylic acid is expected to show two dominant absorptions:

-

O-H Stretch: A very broad and strong absorption band is anticipated in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded O-H of the carboxylic acid dimer.[3][11]

-

C=O Stretch: A strong, sharp peak corresponding to the carbonyl stretch of the carboxylic acid should appear around 1700-1725 cm⁻¹.[3][11]

For the sodium salt, the broad O-H stretch will be absent, and the carboxylate (COO⁻) asymmetric and symmetric stretching bands will appear around 1610 cm⁻¹ and 1400 cm⁻¹, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

Aromatic Protons: A multiplet in the range of 7.2-7.4 ppm corresponding to the protons on the phenyl group.

-

Oxirane Proton: A singlet or a narrow multiplet for the proton on the oxirane ring adjacent to the phenyl group.

-

Methyl Protons: A singlet for the methyl group protons attached to the oxirane ring.

-

Carboxylic Acid Proton: For the free acid, a broad singlet, typically downfield around 12 ppm, which is exchangeable with D₂O.[11]

¹³C NMR:

-

Carbonyl Carbon: The carboxylic acid or carboxylate carbon is expected to absorb in the range of 165-185 δ.[11]

-

Aromatic Carbons: Signals for the phenyl group carbons will appear in the typical aromatic region of ~125-140 δ.

-

Oxirane Carbons: The two carbons of the epoxide ring would likely appear in the range of 50-70 δ.

-

Methyl Carbon: The methyl group carbon will show a signal in the upfield region of the spectrum.

Mass Spectrometry (MS)

In mass spectrometry, the free carboxylic acid (m/z = 178.18) would likely undergo fragmentation. A potential fragmentation pathway involves the loss of CO₂ (44 Da) and subsequent rearrangements. The molecular ion peak [M]⁺ may be observed, along with characteristic fragments. For instance, a transition of m/z 178 → 135 has been noted as a possibility.[3]

Reactivity and Applications

The unique structure of 2-methyl-3-phenyloxirane-2-carboxylic acid, containing both an epoxide ring and a carboxylic acid group, makes it a versatile intermediate.[5]

-

Epoxide Ring Opening: The strained oxirane ring is susceptible to ring-opening reactions under both acidic and basic conditions, leading to the formation of diols and other functionalized compounds.[3][5]

-

Decarboxylation: Upon hydrolysis and under certain conditions, the glycidic acid can undergo decarboxylation.[9][12]

-

Pharmaceutical Synthesis: This compound is a known precursor in the synthesis of various pharmaceutical agents.[5] It is particularly noted as an intermediate in the synthesis of phenylacetone (B166967) (P2P), which is a precursor for certain psychoactive substances.[5]

Biological Activity and Metabolism

While specific biological activities of 2-methyl-3-phenyloxirane-2-carboxylic acid are not extensively documented, its chemical nature suggests potential biological interactions.[5] As a Brønsted acid, it can donate protons, which may influence its behavior in biological systems.[5] The metabolic fate of carboxylic acid-containing compounds often involves conjugation reactions, such as glucuronidation, to facilitate excretion.[3]

Conclusion

2-methyl-3-phenyloxirane-2-carboxylic acid sodium salt is a key chemical intermediate with well-defined synthesis routes. Its physicochemical properties are largely dictated by its oxirane and carboxylate functionalities. While detailed experimental spectral and biological data are not widely available in public scientific literature, its structural characteristics and the established reactivity of its functional groups provide a solid foundation for its application in targeted organic synthesis. Researchers and drug development professionals should handle this compound with appropriate safety measures, considering its reactivity and potential applications.

References

- 1. chembk.com [chembk.com]

- 2. Sodium;2-methyl-3-phenyloxirane-2-carboxylic acid | C10H10NaO3+ | CID 24182395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Methyl-3-phenyloxirane-2-carboxylic acid | 25547-51-7 | Benchchem [benchchem.com]

- 4. 2-Methyl-3-phenyloxirane-2-carboxylic acid | 25547-51-7 | ABA54751 [biosynth.com]

- 5. Buy 2-Methyl-3-phenyloxirane-2-carboxylic acid | 25547-51-7 [smolecule.com]

- 6. chem.indiana.edu [chem.indiana.edu]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. chemistry.mdma.ch [chemistry.mdma.ch]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 12. Darzens Reaction [organic-chemistry.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Sodium BMK Glycidate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium 3-(1,3-benzodioxol-5-yl)-2-methyl-2-oxiranecarboxylate, commonly known as sodium BMK glycidate, is a chemical compound that has garnered significant attention primarily as a precursor in the synthesis of phenylacetone (B166967) (P2P), which itself is a key intermediate in the production of certain amphetamine-type stimulants. This technical guide provides a comprehensive overview of the known physical and chemical properties of sodium BMK glycidate, including its synthesis, reactivity, and analytical characterization. Detailed experimental protocols and data are presented to serve as a valuable resource for researchers in the fields of organic chemistry, analytical chemistry, and forensic science.

Chemical Identity and Structure

-

Chemical Name: Sodium 3-(1,3-benzodioxol-5-yl)-2-methyl-2-oxiranecarboxylate

-

Common Name: Sodium BMK glycidate

-

CAS Number: 5449-12-7[1]

-

Molecular Formula: C₁₀H₉NaO₃[1]

-

Molecular Weight: The theoretical molecular weight is approximately 200.17 g/mol .[2] Values from different suppliers may vary slightly, for instance, 200.2 g/mol .[1]

The structure of sodium BMK glycidate features a sodium carboxylate, a methyl group, and a phenyl group attached to an oxirane (epoxide) ring.

Physical Properties

Sodium BMK glycidate is typically encountered as a crystalline solid.[1] A summary of its key physical properties is provided in the table below. It should be noted that some of these values are reported from chemical suppliers and may not have been independently verified in peer-reviewed literature.

| Property | Value | Source(s) |

| Appearance | Crystalline solid | [1] |

| Boiling Point | 334.3 °C at 760 mmHg | Guidechem |

| Density | 1.28 g/cm³ | Guidechem |

| Flash Point | 136.7 °C | Guidechem |

| Refractive Index | 1.575 | Guidechem |

| Solubility | DMF: 5 mg/mLDMSO: 20 mg/mLPBS (pH 7.2): 10 mg/mL | [1] |

| Storage Temperature | -20°C | [1] |

| Stability | Stable for at least 4 years at -20°C. Degrades at room temperature. | [1] |

Chemical Properties and Reactivity

The chemical behavior of sodium BMK glycidate is largely dictated by the presence of the strained oxirane ring and the carboxylate group.

Acid-Catalyzed Hydrolysis and Decarboxylation

The most significant reaction of sodium BMK glycidate is its conversion to phenylacetone (P2P) under acidic conditions. This transformation proceeds via a two-step mechanism:

-

Epoxide Ring Opening: In the presence of an acid, the epoxide ring is protonated, making it susceptible to nucleophilic attack by water. This leads to the formation of a diol intermediate.

-

Decarboxylation: The resulting β-keto acid intermediate is unstable and readily undergoes decarboxylation (loss of CO₂) to yield phenylacetone.

This reaction is of significant interest in forensic chemistry as it represents the primary route for the illicit production of P2P from BMK glycidate.[3][4]

Stability

Sodium BMK glycidate is reported to be stable for extended periods when stored at -20°C.[1] However, it is known to degrade at room temperature. The presence of acid will accelerate its degradation to phenylacetone.

Experimental Protocols

Synthesis of Sodium BMK Glycidate (Representative Method)

The synthesis of sodium BMK glycidate is typically achieved through the Darzens condensation reaction, which involves the reaction of an α-haloester with a ketone or aldehyde in the presence of a base to form an α,β-epoxy ester (a glycidic ester).[5][6][7][8][9] The resulting ester is then saponified to the sodium salt.

Materials:

-

Ethyl 2-chloropropionate

-

Sodium ethoxide

-

Toluene

-

Hydrochloric acid

-

Sodium hydroxide (B78521)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate

Procedure:

-

Darzens Condensation: In a round-bottom flask, dissolve benzaldehyde (1.0 eq) and ethyl 2-chloropropionate (1.2 eq) in dry toluene. Cool the mixture to 0-5°C in an ice bath. Slowly add a solution of sodium ethoxide (1.1 eq) in ethanol dropwise, maintaining the temperature below 10°C. After the addition is complete, allow the reaction to stir at room temperature for several hours or until completion (monitored by TLC).

-

Work-up: Quench the reaction by adding cold water. Separate the organic layer and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl BMK glycidate.

-

Saponification: Dissolve the crude ethyl BMK glycidate in ethanol. Add a 10% aqueous solution of sodium hydroxide (1.1 eq). Heat the mixture at reflux for 1-2 hours or until the saponification is complete (monitored by TLC).

-

Isolation: Cool the reaction mixture to room temperature. The sodium BMK glycidate may precipitate. If not, the volume of the solvent can be reduced under vacuum to induce precipitation. The solid is then collected by filtration, washed with cold ethanol, and dried under vacuum.

Conversion of Sodium BMK Glycidate to Phenylacetone (Representative Method)

Materials:

-

Sodium BMK glycidate

-

Hydrochloric acid (e.g., 3M)

-

Dichloromethane (or other suitable organic solvent)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate

Procedure:

-

Hydrolysis and Decarboxylation: Dissolve sodium BMK glycidate in water and place it in a round-bottom flask. Add hydrochloric acid dropwise until the pH is acidic (e.g., pH 1-2). Heat the mixture gently (e.g., 50-60°C) for 1-2 hours. The progress of the reaction can be monitored by observing the evolution of CO₂ gas and by TLC analysis.

-

Work-up: Cool the reaction mixture to room temperature. Extract the mixture with dichloromethane. Combine the organic extracts and wash with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude phenylacetone. The product can be further purified by distillation if necessary.

Analytical Methods

A validated HPLC-UV method is suitable for the quantification of sodium BMK glycidate. A typical method would involve a C18 reversed-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol.

-

Column: C18, 5 µm, 4.6 x 250 mm

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 221 nm[1]

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

Due to its low volatility, sodium BMK glycidate requires derivatization prior to GC-MS analysis. A common method is silylation to form a more volatile trimethylsilyl (B98337) (TMS) ester.

-

Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

-

Reaction: The sample is heated with the derivatizing agent (e.g., at 70°C for 30 minutes).

-

GC Column: A non-polar column such as a DB-5ms or HP-5ms.

-

Injector Temperature: 250°C

-

Oven Program: Start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 280°C).

-

MS Detector: Electron ionization (EI) at 70 eV. The fragmentation pattern of the TMS-derivatized compound would be monitored.

¹H and ¹³C NMR spectroscopy are powerful tools for the structural confirmation of sodium BMK glycidate. Due to its limited solubility in common deuterated organic solvents, a solvent like DMSO-d₆ might be used.

-

Expected ¹H NMR signals: Aromatic protons (multiplet), the proton on the oxirane ring, and the methyl protons (singlet).

-

Expected ¹³C NMR signals: Carboxylate carbon, carbons of the aromatic ring, carbons of the oxirane ring, and the methyl carbon.

FTIR spectroscopy can be used to identify the key functional groups present in sodium BMK glycidate.

-

Expected characteristic peaks:

-

Strong, broad absorption for the carboxylate (COO⁻) asymmetric and symmetric stretching vibrations.

-

C-H stretching vibrations of the aromatic and methyl groups.

-

C=C stretching vibrations of the aromatic ring.

-

C-O stretching vibrations of the epoxide ring.

-

Visualization of Chemical Pathways

Synthesis of Sodium BMK Glycidate via Darzens Condensation

Caption: Workflow for the synthesis of Sodium BMK Glycidate.

Conversion of Sodium BMK Glycidate to Phenylacetone

Caption: Conversion of Sodium BMK Glycidate to Phenylacetone.

Conclusion

This technical guide has summarized the key physical and chemical properties of sodium BMK glycidate, a compound of significant interest in synthetic and forensic chemistry. The provided information on its identity, properties, synthesis, reactivity, and analysis is intended to be a valuable resource for professionals in relevant scientific fields. The experimental protocols are representative and should be adapted and validated for specific laboratory conditions. Further research into the detailed spectroscopic characterization and the development of standardized analytical methods would be beneficial for the scientific community.

References

- 1. caymanchem.com [caymanchem.com]

- 2. BMK Glycidic Acid Sodium | C10H9NaO3 | CID 23698058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. DARZENS GLYCIDIC ESTER CONDENSATION || DARZENS REACTION – My chemistry blog [mychemblog.com]

- 7. organicreactions.org [organicreactions.org]

- 8. researchgate.net [researchgate.net]

- 9. Darzens Reaction [organic-chemistry.org]

BMK Glycidic Acid sodium salt molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 2-methyl-3-phenyloxirane-2-carboxylate, commonly known as BMK Glycidic Acid sodium salt, is a chemical intermediate primarily recognized for its role in organic synthesis. Its structure, containing both a strained epoxide ring and a carboxylate group, imparts significant reactivity, making it a versatile precursor for various chemical transformations. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity.

Chemical and Physical Properties

BMK Glycidic Acid sodium salt is the sodium salt of 2-methyl-3-phenyloxirane-2-carboxylic acid. The quantitative data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Name | sodium 2-methyl-3-phenyloxirane-2-carboxylate | |

| Common Name | BMK Glycidic Acid sodium salt | |

| CAS Number | 5449-12-7 | |

| Molecular Formula | C₁₀H₉NaO₃ | |

| Molecular Weight | Approximately 201.17 g/mol | [1] |

Synthesis and Experimental Protocols

The synthesis of BMK Glycidic Acid sodium salt is typically a two-step process that begins with the Darzens condensation to form a glycidic ester, followed by saponification (hydrolysis) of the ester to yield the sodium salt.

Experimental Protocol: Darzens Glycidic Ester Condensation

The Darzens condensation is a well-established method for the formation of α,β-epoxy esters (glycidic esters) from the reaction of a ketone or aldehyde with an α-haloester in the presence of a strong base.[2]

Reaction: Benzaldehyde (B42025) + Ethyl 2-chloropropionate → Ethyl 2-methyl-3-phenyloxirane-2-carboxylate

General Procedure:

-

To a solution of benzaldehyde (1.0 equivalent) and ethyl 2-chloropropionate (1.1-1.2 equivalents) in a dry, inert solvent such as toluene (B28343) or methanol, cool the mixture to 0-15°C using an ice bath.[3][4]

-

Slowly add a strong base, such as sodium methoxide (B1231860) (1.5 equivalents), to the cooled and stirred solution. The temperature should be carefully maintained below 15°C during the addition.[3][5]

-

After the addition of the base is complete, the reaction mixture is typically stirred for several hours at room temperature to ensure the completion of the condensation.[3][5]

-

The reaction is then quenched by the addition of cold water.

-

The glycidic ester product is extracted from the aqueous layer using an organic solvent like ethyl acetate.[3]

-

The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude ethyl 2-methyl-3-phenyloxirane-2-carboxylate.[3]

Experimental Protocol: Saponification to the Sodium Salt

Saponification is the hydrolysis of an ester under basic conditions to form an alcohol and the salt of a carboxylic acid.

Reaction: Ethyl 2-methyl-3-phenyloxirane-2-carboxylate + Sodium Hydroxide (B78521) → Sodium 2-methyl-3-phenyloxirane-2-carboxylate + Ethanol (B145695)

General Procedure:

-

The crude glycidic ester is dissolved in a solvent such as ethanol.[3]

-

An aqueous solution of sodium hydroxide (e.g., 10% NaOH) is added to the ester solution.[3][5]

-

The mixture is heated (e.g., to 50-60°C) and stirred for several hours to facilitate the hydrolysis of the ester.[3]

-

Upon completion of the reaction, the ethanol is typically removed under reduced pressure.

-

The resulting aqueous solution contains the sodium salt of the glycidic acid. A special hydrolysis procedure involves treating the ester with one equivalent of sodium ethoxide in absolute ethanol, followed by the addition of one equivalent of water, which can lead to the precipitation of the sodium salt upon the addition of dry ether.[6]

Chemical Reactivity and Signaling Pathways

The chemical reactivity of BMK Glycidic Acid is dominated by the presence of the strained epoxide ring. This ring can be opened under both acidic and basic conditions, leading to a variety of products. For instance, under acidic conditions, the glycidic acid can undergo decarboxylation to form benzyl (B1604629) methyl ketone (BMK), also known as phenyl-2-propanone (P2P).[7]

There is no scientific literature available that describes any interaction of BMK Glycidic Acid or its sodium salt with biological signaling pathways. This compound is known as a synthetic intermediate, and its biological properties have not been a subject of research in the context of drug development or pharmacology.

Mandatory Visualizations

Caption: Synthetic workflow for BMK Glycidic Acid sodium salt.

Caption: Key reactivity pathways of BMK Glycidic Acid.

References

- 1. Sodium;2-methyl-3-phenyloxirane-2-carboxylic acid | C10H10NaO3+ | CID 24182395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benzaldehydes to phenylacetones , Hive Novel Discourse [chemistry.mdma.ch]

- 5. Sciencemadness Discussion Board - Darzen Condensation Difficulties - any tips? - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. chemistry.mdma.ch [chemistry.mdma.ch]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Mechanism of Action of BMK Glycidic Acid (Sodium Salt) in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium 2-methyl-3-phenyloxirane-2-carboxylate, commonly known as BMK glycidic acid (sodium salt), is a significant intermediate in organic synthesis, primarily recognized as a precursor to phenylacetone (B166967) (P2P), also referred to as benzyl (B1604629) methyl ketone (BMK). The conversion of BMK glycidic acid to phenylacetone is a key transformation that involves a series of well-established organic reactions. This technical guide provides a comprehensive overview of the mechanism of action of BMK glycidic acid (sodium salt) in the synthesis of phenylacetone, detailing the underlying chemical principles, experimental protocols, and potential side reactions. The synthesis proceeds through a three-step sequence: the Darzens condensation to form the glycidic ester, followed by saponification to the sodium salt, and finally, acid-catalyzed hydrolysis and decarboxylation to yield the target ketone.

Introduction

BMK glycidic acid and its esters are pivotal intermediates in the synthesis of various organic compounds.[1][2] Their primary application lies in their conversion to phenylacetone, a compound of interest in both legitimate industrial applications and forensic chemistry.[3][4] The synthetic pathway to phenylacetone from benzaldehyde (B42025) via a glycidic ester intermediate is a classic example of epoxide chemistry and carbonyl transformations. This guide will elucidate the mechanisms and practical considerations of this synthetic route.

The Synthetic Pathway to Phenylacetone from BMK Glycidic Acid (Sodium Salt)

The overall transformation from a glycidic acid precursor to a ketone involves two main stages: the formation of the glycidic acid salt and its subsequent conversion to the ketone. The synthesis of the glycidic ester precursor is most commonly achieved through the Darzens condensation.

Step 1: Darzens Glycidic Ester Condensation

The Darzens condensation is a reaction between a carbonyl compound (in this case, benzaldehyde) and an α-haloester in the presence of a base to form an α,β-epoxy ester (a glycidic ester).[2]

Mechanism:

The reaction is initiated by the deprotonation of the α-haloester at the α-carbon by a strong base, such as sodium ethoxide or sodium methoxide (B1231860), to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. The resulting alkoxide intermediate undergoes an intramolecular nucleophilic substitution (SN2) reaction, where the alkoxide displaces the halide to form the epoxide ring of the glycidic ester.[5]

Figure 1: The Darzens condensation pathway.

Step 2: Saponification of the Glycidic Ester

The ethyl ester of BMK glycidic acid is then hydrolyzed under basic conditions in a process known as saponification to yield the sodium salt of BMK glycidic acid.[6]

Mechanism:

The hydroxide (B78521) ion from a base like sodium hydroxide attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the ethoxide ion and forming the carboxylic acid. The ethoxide ion subsequently deprotonates the carboxylic acid to form the carboxylate salt and ethanol.

Figure 2: Saponification of the glycidic ester.

Step 3: Acid-Catalyzed Hydrolysis and Decarboxylation

The sodium salt of BMK glycidic acid is converted to phenylacetone through acid-catalyzed hydrolysis of the epoxide followed by decarboxylation.[4][7]

Mechanism:

Under acidic conditions, the epoxide oxygen is protonated, making the epoxide ring more susceptible to nucleophilic attack. A water molecule can then attack one of the epoxide carbons. This is followed by a rearrangement and the loss of carbon dioxide (decarboxylation) to form an enol intermediate. The enol then tautomerizes to the more stable keto form, phenylacetone.[4]

It is important to note that the regioselectivity of the epoxide ring-opening can lead to the formation of a side product, 1-phenyl-1-propanone (P1P).[7][8]

Figure 3: Acid-catalyzed decarboxylation pathway.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of phenylacetone from benzaldehyde, adapted from a procedure for a substituted benzaldehyde.[9]

One-Pot Synthesis of Phenylacetone

Materials:

-

Benzaldehyde

-

Methyl 2-chloropropionate

-

Sodium methoxide

-

Sodium hydroxide

-

Hydrochloric acid (15% aqueous solution)

-

Magnesium sulfate

Procedure:

-

Darzens Condensation: To a three-neck round-bottom flask equipped with a thermometer and a stir bar, add benzaldehyde (100 mmol) and methyl 2-chloropropionate (150 mmol). Add 100 mL of methanol to dissolve the benzaldehyde. While maintaining the reaction mixture at 15°C, add a solution of sodium methoxide (150 mmol) in 50 mL of methanol dropwise over 40 minutes. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

-

Saponification: Add the reaction mixture to a solution of sodium hydroxide (250 mmol) in 40 mL of water while keeping the temperature at 20°C. Stir the mixture at room temperature overnight.

-

Hydrolysis and Decarboxylation: Acidify the mixture to a pH of 3.5 with a 15% aqueous hydrochloric acid solution. Heat the solution on a water bath at 65°C for two hours to facilitate decarboxylation.

-

Workup: Remove the methanol by rotary evaporation. Isolate the crude phenylacetone by steam distillation. Extract the distillate with toluene (3 x 75 mL). Dry the combined toluene phases over magnesium sulfate. Remove the toluene by rotary evaporation to yield phenylacetone as a clear yellow oil.

Data Presentation

Physical and Chemical Properties

| Property | Value | Reference |

| Compound | Sodium 2-methyl-3-phenyloxirane-2-carboxylate | |

| CAS Number | 5449-12-7 | [10] |

| Molecular Formula | C₁₀H₉NaO₃ | [10] |

| Molecular Weight | 200.17 g/mol | [10] |

| IUPAC Name | sodium;2-methyl-3-phenyloxirane-2-carboxylic acid | [10] |

| Compound | Ethyl 2-methyl-3-phenyloxirane-2-carboxylate | |

| CAS Number | 41232-97-7 | [2] |

| Molecular Formula | C₁₂H₁₄O₃ | [2] |

| Molecular Weight | 206.24 g/mol | [2] |

| IUPAC Name | ethyl 2-methyl-3-phenyloxirane-2-carboxylate | [2] |

Reaction Data (Representative)

| Reaction Step | Starting Materials | Product | Yield | Reference |

| Darzens, Saponification, Decarboxylation (One-Pot) | 2,5-Dimethoxybenzaldehyde, Methyl 2-chloropropionate | 2,5-Dimethoxyphenylacetone | 77% | [9] |

Spectroscopic Data (for Analogous Compounds)

Note: The following data is for compounds structurally related to the intermediates in the synthesis of BMK glycidic acid.

Ethyl 2-(3,5-dimethoxybenzoyl)-3-phenyloxirane-2-carboxylate [6]

-

¹H NMR (400 MHz, CDCl₃): δ 7.50 (d, J = 6.8 Hz, 2 H), 7.39-7.34 (m, 3 H), 7.24 (s, 2 H), 6.71 (s, 1 H), 4.60 (s, 1 H), 4.05- 3.90 (m, 2 H), 3.85 (s, 6 H), 0.90 (t, J = 7.2 Hz, 3 H).

-

¹³C NMR (100 MHz, CDCl₃): δ 190.1, 164.7, 161.0, 136.0, 131.9, 128.8, 128.2, 126.6, 107.1, 106.7, 67.6, 62.1, 61.9, 55.6, 13.7.

-

MS (EI): m/z (%) = 356 (M+, 17.58), 165 (100).

Conclusion

The synthesis of phenylacetone from BMK glycidic acid (sodium salt) is a well-defined process in organic chemistry that relies on the fundamental reactions of Darzens condensation, saponification, and acid-catalyzed decarboxylation. Understanding the mechanisms of these transformations is crucial for optimizing reaction conditions and minimizing the formation of byproducts. The provided experimental protocol offers a practical guide for this synthesis, while the tabulated data serves as a useful reference for researchers in the field. Further investigation into the specific reaction kinetics and the influence of various catalysts could provide deeper insights and potentially lead to more efficient synthetic routes.

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. Ethyl 2-methyl-3-phenyloxirane-2-carboxylate | C12H14O3 | CID 12321596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Saponification-Typical procedures - operachem [operachem.com]

- 4. 2-Methyl-3-phenyloxirane-2-carboxylic acid | 25547-51-7 | Benchchem [benchchem.com]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. benzaldehydes to phenylacetones , Hive Novel Discourse [chemistry.mdma.ch]

- 10. Sodium;2-methyl-3-phenyloxirane-2-carboxylic acid | C10H10NaO3+ | CID 24182395 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic and Analytical Profile of BMK Glycidic Acid Sodium Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sodium salt of 2-methyl-3-phenyloxirane-2-carboxylic acid, commonly known as BMK Glycidic Acid sodium salt, is a significant chemical intermediate. Primarily recognized as a precursor in the synthesis of phenylacetone (B166967) (also known as benzyl (B1604629) methyl ketone or BMK), it is a compound of interest in forensic chemistry and for regulatory bodies worldwide. This technical guide provides an in-depth overview of the key spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS) for BMK Glycidic Acid sodium salt, along with the fundamental experimental protocols for their acquisition. This information is crucial for the accurate identification and characterization of this compound in various analytical settings.

Chemical and Physical Properties

A summary of the fundamental chemical and physical properties of BMK Glycidic Acid sodium salt is presented in Table 1.

| Property | Value |

| Chemical Name | Sodium 2-methyl-3-phenyloxirane-2-carboxylate |

| CAS Number | 5449-12-7 |

| Molecular Formula | C₁₀H₉NaO₃ |

| Molecular Weight | 200.17 g/mol |

| Appearance | Crystalline solid |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

While publicly available, detailed NMR spectra for BMK Glycidic Acid sodium salt are not extensively documented in the peer-reviewed literature. However, based on the known structure, the expected chemical shifts for ¹H and ¹³C NMR can be predicted. These predictions are invaluable for researchers aiming to confirm the identity of this compound.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the phenyl group, the proton on the oxirane ring, and the protons of the methyl group.

¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. Key signals would include those for the carboxylate carbon, the carbons of the oxirane ring, the carbons of the phenyl group, and the methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of BMK Glycidic Acid sodium salt is expected to exhibit characteristic absorption bands for the carboxylate group, the epoxide ring, and the aromatic ring. Key expected vibrational modes are detailed in Table 2.

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| Carboxylate (asymm) | ~1600-1550 | Asymmetric stretching |

| Carboxylate (symm) | ~1440-1360 | Symmetric stretching |

| Epoxide (C-O stretch) | ~1250 and ~850-950 | C-O stretching and ring deformation |

| Aromatic C-H | ~3100-3000 | C-H stretching |

| Aromatic C=C | ~1600-1450 | C=C stretching |

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of a compound. For BMK Glycidic Acid sodium salt, both Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization-Mass Spectrometry (ESI-MS) can be employed.

GC-MS: Due to the non-volatile nature of the sodium salt, direct analysis by GC-MS is challenging. Derivatization to a more volatile ester form, such as the methyl ester, is a common approach prior to analysis. Commercial suppliers like Cayman Chemical offer a GC-MS spectral library which may contain data for the derivatized form of BMK Glycidic Acid.[1][2]

ESI-MS: ESI is a soft ionization technique suitable for analyzing ionic compounds like BMK Glycidic Acid sodium salt. The mass spectrum would be expected to show an ion corresponding to the deprotonated acid ([M-Na]⁻) or adducts. The mzCloud database contains ESI-MS data for the free acid form of BMK Glycidic Acid, which can provide valuable fragmentation information.

Experimental Protocols

Detailed experimental protocols are essential for reproducible and accurate data acquisition. The following sections outline the general methodologies for the spectroscopic analysis of BMK Glycidic Acid sodium salt.

NMR Spectroscopy Protocol

A general workflow for acquiring NMR data is depicted below.

-

Sample Preparation: Dissolve an appropriate amount of BMK Glycidic Acid sodium salt in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent is critical to avoid interfering signals. Transfer the solution to a standard NMR tube.

-

Instrument Setup: Place the NMR tube into the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Set the parameters for the desired experiment (e.g., ¹H, ¹³C, COSY, HSQC). This includes setting the number of scans, pulse width, and acquisition time.

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation. Subsequent processing steps include phase correction, baseline correction, and referencing the spectrum to a known standard (e.g., TMS or the residual solvent peak).

IR Spectroscopy Protocol

The following diagram illustrates a typical workflow for obtaining an IR spectrum.

-

Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly onto the ATR crystal.

-

Background Spectrum: A background spectrum of the empty sample holder (or pure KBr pellet/clean ATR crystal) is collected to account for atmospheric and instrumental interferences.

-

Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded.

-

Data Processing: The background spectrum is subtracted from the sample spectrum. Further processing may include baseline correction and peak labeling.

Mass Spectrometry Protocol (ESI-MS)

The workflow for ESI-MS analysis is outlined below.

-

Sample Preparation: Dissolve the BMK Glycidic Acid sodium salt in a solvent compatible with ESI-MS, such as methanol or an acetonitrile/water mixture. The solution should be diluted to a low concentration (typically in the µg/mL to ng/mL range) to avoid ion source saturation.

-

Instrument Setup and Calibration: Calibrate the mass spectrometer using a known standard to ensure mass accuracy.

-

Sample Infusion: Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.

-

Parameter Optimization: Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) and mass analyzer settings to obtain a stable and strong signal for the analyte.

-

Data Acquisition: Acquire the mass spectrum in the appropriate mass range. If further structural information is needed, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation.

-

Data Analysis: Analyze the resulting spectrum to identify the molecular ion, any adducts, and characteristic fragment ions.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic and analytical characteristics of BMK Glycidic Acid sodium salt. While comprehensive, publicly available spectral data remains limited, the information and protocols presented here offer a robust framework for researchers, scientists, and drug development professionals to identify, characterize, and analyze this important chemical intermediate. The use of standardized analytical reference materials is highly recommended for the definitive confirmation of its identity.

References

The Pivotal Role of Glycidic Acid Derivatives in Modern Pharmaceutical Development

An In-depth Technical Guide for Researchers and Drug Development Professionals

Glycidic acid derivatives, characterized by their reactive epoxide ring and carboxylic acid functionality, have emerged as indispensable chiral building blocks in the synthesis of a wide array of pharmaceuticals. Their utility spans from the creation of complex cardiovascular and anticancer drugs to the development of novel antiviral agents. The inherent strain of the oxirane ring allows for stereospecific ring-opening reactions, providing a powerful tool for introducing chirality and constructing intricate molecular architectures. This guide delves into the synthesis, application, and mechanisms of action of key glycidic acid derivatives in pharmaceutical development, offering detailed experimental protocols, quantitative data, and visual pathway representations to support researchers in this dynamic field.

Synthesis of Glycidic Acid Derivatives: The Darzens Condensation

The Darzens condensation, also known as the glycidic ester condensation, remains a cornerstone for the synthesis of α,β-epoxy esters (glycidic esters).[1][2][3] This reaction involves the condensation of a ketone or aldehyde with an α-haloester in the presence of a base.[2][4]

Experimental Protocol: Darzens Condensation of p-Anisaldehyde and Methyl Chloroacetate (B1199739)

This protocol describes the synthesis of the methyl ester of 3-(4-methoxyphenyl)glycidic acid, a key intermediate in the production of Diltiazem.[5][6]

Materials:

-

p-Anisaldehyde

-

Methyl chloroacetate

-

Sodium methoxide (B1231860)

-

Ice-water

-

Acetic acid

Procedure:

-

Prepare a solution of sodium methoxide in anhydrous methanol in a flask equipped with a dropping funnel and a stirrer, and cool to -10°C in an ice-salt bath.

-

Slowly add a solution of p-anisaldehyde (1.0 equivalent) and methyl chloroacetate (1.5 equivalents) dropwise to the sodium methoxide solution over 3 hours, maintaining the temperature between -10°C and -5°C with vigorous stirring.

-

After the addition is complete, continue stirring at -5°C for an additional 2 hours, followed by 3 hours at room temperature.

-

Pour the reaction mixture into ice-water containing a small amount of acetic acid to neutralize the excess base.

-

Filter the precipitated white solid, wash with cold water, and dry under vacuum to yield the crude methyl 3-(4-methoxyphenyl)glycidate.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Quantitative Data: Darzens Condensation Yields

The yields of the Darzens condensation can vary depending on the substrates and reaction conditions.

| Aldehyde | α-Haloester | Base | Solvent | Yield (%) | Diastereomeric Ratio (trans:cis) | Reference |

| 4-Bromobenzaldehyde | Methyl chloroacetate | P1-t-Bu | Acetonitrile | 98 | 60:40 | [7] |

| Benzaldehyde | Ethyl chloroacetate | Sodium ethoxide | Ethanol/Ether | Good | Not specified | [3] |

| 4-Chlorobenzaldehyde | Methyl chloroacetate | P1-t-Bu | Acetonitrile | 98 | 60:40 | [7] |

| 4-Nitrobenzaldehyde | Methyl chloroacetate | P1-t-Bu | Acetonitrile | 99 | 62:38 | [7] |

Applications in Cardiovascular Drug Synthesis

Glycidic acid derivatives are crucial for the synthesis of several cardiovascular drugs, most notably the calcium channel blocker Diltiazem and various β-blockers.

Diltiazem Synthesis

The synthesis of Diltiazem, a benzothiazepine (B8601423) used to treat hypertension and angina, relies on a glycidic ester intermediate.[5][6] The synthetic route involves the Darzens condensation followed by epoxide ring-opening and subsequent cyclization and functional group manipulation.[5][6]

Experimental Workflow: Diltiazem Synthesis

References

- 1. Synthesis and Anticancer Activities of Glycyrrhetinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemistnotes.com [chemistnotes.com]

- 3. DARZENS GLYCIDIC ESTER CONDENSATION || DARZENS REACTION – My chemistry blog [mychemblog.com]

- 4. Synthesis and Anticancer Activities of Glycyrrhetinic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Diltiazem synthesis - chemicalbook [chemicalbook.com]

- 7. Highly Efficient Darzens Reactions Mediated by Phosphazene Bases under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of Diltiazem via a Glycidic Acid Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diltiazem (B1670644) is a calcium channel blocker widely utilized in the management of cardiovascular conditions such as hypertension, angina pectoris, and certain arrhythmias.[1][2] Its synthesis is a significant topic in medicinal chemistry, involving a multi-step process. A key strategic element in established synthetic routes is the formation of a benzothiazepine (B8601423) core. This is often achieved through the reaction of a glycidic acid ester with 2-aminothiophenol (B119425).[1][3]

It is important to note that the precursor for diltiazem is 3-(4-methoxyphenyl)glycidic acid methyl ester , not BMK Glycidic Acid (2-methyl-3-phenyl-2-oxiranecarboxylic acid). BMK Glycidic Acid is a precursor in the synthesis of phenylacetone.[4][5] This document details the established synthesis of diltiazem, focusing on the correct glycidic acid intermediate.

Synthetic Pathway Overview

The most common and well-documented synthesis of diltiazem begins with a Darzens condensation reaction between 4-methoxybenzaldehyde (B44291) and methyl chloroacetate (B1199739).[1][3] The resulting glycidic ester undergoes ring-opening with 2-aminothiophenol, followed by cyclization, N-alkylation, and acylation to yield diltiazem.[1][3]

Caption: General synthetic pathway for Diltiazem.

Experimental Protocols

Synthesis of Methyl 3-(4-methoxyphenyl)glycidate

This initial step involves the Darzens condensation of 4-methoxybenzaldehyde and methyl chloroacetate.[1][3]

-

Materials: 4-methoxybenzaldehyde, methyl chloroacetate, sodium methoxide, and a suitable solvent (e.g., benzene (B151609) or toluene).

-

Procedure:

-

A solution of 4-methoxybenzaldehyde and methyl chloroacetate in the chosen solvent is prepared in a reaction vessel equipped with a stirrer and cooling system.

-

Sodium methoxide is added portion-wise to the stirred solution while maintaining a low temperature to control the exothermic reaction.

-

After the addition is complete, the reaction mixture is stirred for a specified period, allowing the condensation to proceed.

-

The reaction is then quenched, typically with water or a dilute acid.

-

The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure to yield the crude methyl 3-(4-methoxyphenyl)glycidate.

-

Purification can be achieved through techniques such as distillation or chromatography.

-

Synthesis of the Threo Adduct Intermediate

The epoxide ring of the glycidic ester is opened by reaction with 2-aminothiophenol.[1][3]

-

Materials: Methyl 3-(4-methoxyphenyl)glycidate, 2-aminothiophenol, and a high-boiling point solvent (e.g., chlorobenzene).

-

Procedure:

-

Methyl 3-(4-methoxyphenyl)glycidate and 2-aminothiophenol are dissolved in the solvent in a reaction vessel.

-

The mixture is heated to reflux for several hours to facilitate the ring-opening reaction.

-

The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product may precipitate or be isolated by solvent evaporation.

-

Cyclization to the Benzothiazepine Core

The intermediate from the previous step is cyclized to form the core structure of diltiazem.

-

Materials: The threo adduct intermediate and an acid catalyst (e.g., methanesulfonic acid).

-

Procedure:

-

The crude threo adduct is dissolved in a suitable solvent.

-

An acid catalyst is added to the solution.

-

The mixture is heated to reflux to promote cyclization.

-

After the reaction is complete, the mixture is cooled and the cyclized product is isolated, often by filtration.

-

N-Alkylation and Acylation to Diltiazem

The final steps involve the addition of the dimethylaminoethyl side chain and acetylation of the hydroxyl group.[3][6]

-

Materials: The cyclized benzothiazepine intermediate, 2-(dimethylamino)ethyl chloride, a base (e.g., potassium carbonate), a phase-transfer catalyst (optional), and acetic anhydride.

-

Procedure (N-Alkylation):

-

The benzothiazepine intermediate is suspended in a solvent system (e.g., toluene/water) with a base and a phase-transfer catalyst.

-

2-(dimethylamino)ethyl chloride hydrochloride is added, and the mixture is heated.

-

After the reaction, the organic phase is separated, washed, and the solvent is evaporated.

-

-

Procedure (Acylation):

-

The N-alkylated intermediate is dissolved in a suitable solvent (e.g., acetone).

-

Acetic anhydride is added, and the reaction is allowed to proceed at room temperature.

-

Diltiazem hydrochloride can be precipitated by the addition of gaseous HCl.

-

The final product is collected by filtration and can be recrystallized for further purification.

-

Quantitative Data

The following table summarizes representative yields for the key steps in diltiazem synthesis, as compiled from various sources. Actual yields may vary based on specific reaction conditions and scale.

| Step | Reactants | Product | Reported Yield |

| Darzens Condensation | 4-Methoxybenzaldehyde, Methyl Chloroacetate | Methyl 3-(4-methoxyphenyl)glycidate | Variable |

| Epoxide Ring Opening & Cyclization | Methyl 3-(4-methoxyphenyl)glycidate, 2-Aminothiophenol | (+)-cis-2-(4-methoxyphenyl)-3-hydroxy-2,3-dihydro-1,5-benzothiazepin-4(5H)-one | Variable |

| N-Alkylation | Benzothiazepine intermediate, 2-(Dimethylamino)ethyl chloride | N-Alkylated Intermediate | ~98%[6] |

| Acylation and Salt Formation | N-Alkylated Intermediate, Acetic Anhydride | Diltiazem Hydrochloride | High |

Logical Workflow for Diltiazem Synthesis

The synthesis of diltiazem follows a logical progression from simple starting materials to the final complex drug molecule.

Caption: Logical workflow of Diltiazem synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. Diltiazem | C22H26N2O4S | CID 39186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Diltiazem synthesis - chemicalbook [chemicalbook.com]

- 4. caymanchem.com [caymanchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. WO1992010485A1 - A process for the preparation of diltiazem - Google Patents [patents.google.com]

Application of Glycidic Acid Derivatives in the Synthesis of the Taxol® Side-Chain

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utilization of glycidic acid derivatives in the synthesis of the C-13 side-chain of Paclitaxel (Taxol®), a critical component for its anticancer activity. The focus is on chemoenzymatic and β-lactam-based synthetic strategies, offering a comprehensive guide for laboratory application.

Introduction

The phenylisoserine (B1258129) side-chain at the C-13 position of Taxol® is essential for its tubulin-binding and microtubule-stabilizing properties, which underpin its efficacy as a chemotherapeutic agent. Glycidic acid derivatives, particularly chiral phenylglycidic esters, serve as versatile starting materials for the stereoselective synthesis of this vital side-chain. These precursors offer a convergent and efficient entry point to the desired N-benzoyl-(2R,3S)-3-phenylisoserine. This document outlines two prominent synthetic pathways originating from glycidic acid derivatives: a chemoenzymatic approach leveraging enzymatic resolution and a strategy involving the formation of a key β-lactam intermediate.

Chemoenzymatic Synthesis of the Taxol® Side-Chain

The chemoenzymatic approach utilizes a lipase-mediated kinetic resolution of racemic glycidic esters to obtain the desired enantiomerically pure starting material. This is followed by a series of chemical transformations to yield the final side-chain.

Logical Workflow for Chemoenzymatic Synthesis

Caption: Chemoenzymatic synthesis of the Taxol® side-chain.

Experimental Protocols

Protocol 1: Lipase-Mediated Enantioselective Transesterification of trans-β-Phenylglycidic Ester [1][2]

-

Enzymatic Resolution:

-

To a solution of racemic trans-β-phenylglycidic ester (1.0 eq) in a 1:1 mixture of hexane (B92381) and isobutyl alcohol, add lipase MAP-10 (e.g., from Mucor miehei).

-

Incubate the suspension at 30°C on a rotary shaker for 40-48 hours.

-

Monitor the reaction progress by chiral HPLC to achieve >95% enantiomeric excess (e.e.) of the unreacted (-)-methyl 3-phenyl-trans-glycidate.

-

Terminate the reaction by filtering off the enzyme. The filtrate contains the resolved glycidic ester.

-

-

Ring-Opening to form Amino Azide (B81097):

-

A solution of the enantiopure (2S,3R)-glycidic ester (1.0 eq), sodium azide (2.5 eq), and ammonium (B1175870) chloride (3.7 eq) in a 4:1 mixture of acetone (B3395972) and water is refluxed for 20 hours.[1]

-

After cooling, the reaction mixture is extracted with methylene (B1212753) chloride. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the corresponding (2S,3S)-3-azido-2-hydroxy-3-phenylpropionate.

-

-

Reduction of Azide and N-Benzoylation:

-

The azido (B1232118) compound is reduced to the corresponding amino ester. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) in a suitable solvent like methanol (B129727) or ethyl acetate (B1210297) under a hydrogen atmosphere.

-

The resulting amino ester is then N-benzoylated using benzoyl chloride in the presence of a base (e.g., triethylamine (B128534) or pyridine) in a solvent like methylene chloride to yield the N-benzoyl-(2R,3S)-3-phenylisoserine ester.

-

-

Hydrolysis:

-

The final ester is hydrolyzed to the carboxylic acid (the Taxol® side-chain) using a mild base such as lithium hydroxide (B78521) (LiOH) in a mixture of THF and water, followed by acidification with a weak acid.

-

Quantitative Data for Chemoenzymatic Synthesis

| Step | Product | Yield | Enantiomeric Excess (e.e.) | Reference |

| Enzymatic Resolution | (-)-methyl 3-phenyl-trans-glycidate | ~50% (for the desired enantiomer) | >95% | [1] |

| Ring-Opening | (2R,3R)-(-)-Methyl 3-bromo-2-hydroxy-3-phenylpropionate | ~90% | - | [1] |

| Overall (Chemoenzymatic) | Ethyl (2R,3S)-3-benzoylamino-2-hydroxy-3-phenylpropionate | 33.8% | >95% |

β-Lactam Synthon Method

The β-lactam synthon method is a highly convergent and stereocontrolled approach to the Taxol® side-chain. While various routes to the key β-lactam intermediate exist, one pathway can commence from the amino alcohol derived from the ring-opening of a glycidic ester.

Logical Workflow for β-Lactam Synthesis from Glycidic Acid Derivative

Caption: Synthesis of the Taxol® side-chain via a β-lactam intermediate.

Experimental Protocols

Protocol 2: Synthesis of the Taxol® Side-Chain via a β-Lactam Intermediate

-

Preparation of the Amino Alcohol:

-

The enantiopure (2R,3S)-3-amino-2-hydroxy-3-phenylpropionate is prepared from the corresponding glycidic ester as described in Protocol 1 (steps 1 and 2, followed by azide reduction).

-

-

Protection of the Amino Alcohol:

-

The amino and hydroxyl groups of the phenylisoserine ester are protected. For example, the amino group can be protected with a benzoyl group, and the hydroxyl group can be protected with a silyl (B83357) ether like triethylsilyl (TES).

-

-

Cyclization to the β-Lactam:

-

The protected phenylisoserine derivative is cyclized to the corresponding β-lactam. This can be achieved using a variety of reagents that promote amide bond formation, such as treatment with a Grignard reagent (e.g., ethylmagnesium bromide) to form the magnesium salt of the β-amino acid, which then undergoes intramolecular cyclization.

-

-

Hydrolysis of the β-Lactam:

-

The β-lactam ring is opened under basic hydrolysis conditions (e.g., LiOH in THF/water) to yield the N-benzoyl-(2R,3S)-3-phenylisoserine. Subsequent removal of any protecting groups yields the final side-chain.

-

An alternative and more common approach to the β-lactam is the Staudinger cycloaddition:

Protocol 3: Diastereoselective Synthesis of a cis-β-Lactam via Staudinger Cycloaddition [2]

-

Imine Formation:

-

Dissolve the desired aldehyde (e.g., benzaldehyde) and a chiral amine (to act as a chiral auxiliary) in a non-polar solvent like toluene.

-

Add a drying agent such as anhydrous MgSO₄ and stir at room temperature until imine formation is complete (monitored by TLC or ¹H NMR).

-

Filter off the drying agent and use the imine solution directly.

-

-

Ketene (B1206846) Generation and Cycloaddition:

-

Cool the imine solution to 0 °C under an inert atmosphere (e.g., Argon).

-

In a separate flask, dissolve acetoxyacetyl chloride in the same non-polar solvent.

-

Add a tertiary amine base (e.g., triethylamine) to the acid chloride solution to generate the ketene in situ, which then undergoes a [2+2] cycloaddition with the imine to form the cis-β-lactam with high diastereoselectivity.

-

-

Hydrolysis and N-Benzoylation:

-